1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide

説明

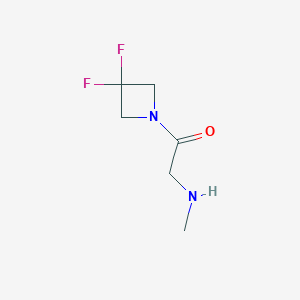

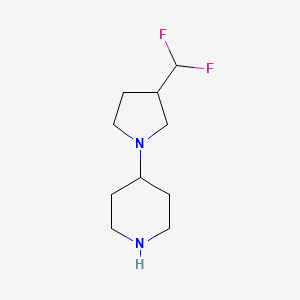

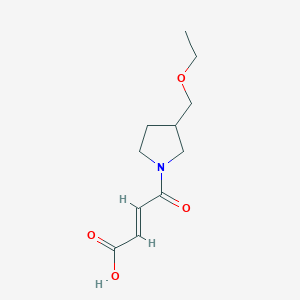

“1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted with a phenyl group at the 3-position and a carboximidamide group at the 4-position. The carboximidamide group would be further substituted with a 2-fluoroethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity .

科学的研究の応用

Medicinal Chemistry: Radiotracer Development

This compound shows promise in the development of radiotracers for imaging σ(1) receptors in the central nervous system. The (2-fluoroethyl) derivative, known as fluspidine or WMS-1828, exhibits subnanomolar σ(1) affinity and exceptional selectivity over the σ(2) subtype, making it a potential candidate for PET imaging .

Materials Science: Electrolyte Molecular Design

In the field of materials science, derivatives of this compound could be utilized in the design of electrolytes for alkali metal batteries. The molecular structure may contribute to the formation of robust and conductive inorganic solid-electrolyte interphases, enhancing battery performance at various temperatures and charge/discharge rates .

Environmental Science: Flame Retardant Analysis

While not directly related to “1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide,” research on similar fluorinated compounds like tris(2-chloroethyl) phosphate has highlighted the need for careful consideration of environmental emissions and human toxicity. This research could inform the environmental impact assessment of related fluorinated compounds .

Analytical Chemistry: Fluorinated Building Blocks

Fluorinated compounds are valuable in analytical chemistry as building blocks for various syntheses. The unique properties of fluorinated moieties, such as their electron density distribution, can be critical in the development of new analytical methods .

Biochemistry: Protein Biosynthesis

In biochemistry, fluorinated amino acids derived from this compound have been studied for their intriguing cellular processing during protein biosynthesis in Escherichia coli. This research opens up possibilities for the development of novel biochemical tools and probes .

Pharmacology: Drug Development

The pharmacological activity of fluorinated compounds, including derivatives of “1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide,” is of interest in drug development. These compounds can exhibit high affinity and selectivity for certain receptors, which is crucial for the creation of targeted therapies .

作用機序

Target of Action

The primary target of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .

Mode of Action

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide interacts with its targets by inhibiting the DNA-supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition leads to the eradication of bacteria by interfering with DNA replication .

Biochemical Pathways

The affected biochemical pathway is the bacterial DNA replication pathway. By inhibiting DNA gyrase and topoisomerase IV, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide disrupts the normal functioning of this pathway, leading to the death of the bacterial cell .

Pharmacokinetics

After oral administration, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues . The serum elimination half-life, in subjects with normal renal function, is relatively long (9–12 hours), which permits once-daily dosing .

Result of Action

The molecular and cellular effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide’s action result in the death of bacterial cells. By inhibiting essential enzymes for bacterial DNA replication, the compound disrupts the normal functioning of the bacterial cell, leading to its death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide. For instance, the compound’s volatility can be influenced by the reaction conditions during its synthesis . Special care should be taken during the synthesis and subsequent reactions using this compound to avoid environmental contamination and to improve the yield of the desired products .

将来の方向性

特性

IUPAC Name |

1-(2-fluoroethyl)-3-phenylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4/c13-6-7-17-8-10(12(14)15)11(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBRWJZOBLUDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。